molecular formula C17H21NO B1455283 {[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine CAS No. 1182441-22-0

{[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine

Cat. No.: B1455283
CAS No.: 1182441-22-0
M. Wt: 255.35 g/mol
InChI Key: UGVJJVCKMNWIBG-UHFFFAOYSA-N
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Description

The compound “{[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine” is an organic compound . It is also known as 4-Methoxy-N- [2- (4-methylphenoxy)ethyl]benzenesulfonamide.


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the reduction of Schiff bases . Another method involves the use of sodium borohydride .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as 1H NMR, 13C NMR, FTIR, and TOF mass-spectra .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 164.2011 , a boiling point of 138-140 °C/20 mmHg , and a density of 1.031 g/mL at 20 °C .

Scientific Research Applications

Toxicokinetic Data and Analytical Toxicology

A study investigated the toxicokinetics and analytical toxicology of novel NBOMe derivatives, including compounds structurally related to {[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine. It included mass spectrometry-based identification of phase I and II metabolites, plasma protein binding, and toxicological detectability. The research provides essential data for forensic and clinical toxicologists for identifying these substances in cases of abuse or intoxication (Richter et al., 2019).

Synthetic Methodologies for Pharmaceutical Intermediates

Another research focused on the synthesis of (R)-1-(4-Methoxyphenyl)propan-2-amine, an optical active intermediate for (R,R)-formoterol. This study demonstrates a simple route for synthesizing this compound from d-alanine, showcasing the potential application of similar compounds in pharmaceutical synthesis (Fan et al., 2008).

Functional Modifications of Polymers

Research on radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various aliphatic and aromatic amines for medical applications has been conducted. The study explores the enhancement of thermal stability and antibacterial/antifungal activities through amine modification, suggesting a potential application in creating more durable and bioactive polymers (Aly & El-Mohdy, 2015).

Safety and Hazards

This compound is considered hazardous. It is a combustible liquid and can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled .

Future Directions

The compound “{[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine” and its related compounds have potential applications in the synthesis of many compounds such as azo dyes and dithiocarbamate . They also form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals .

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)phenyl]methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-13(2)18-12-14-8-10-15(11-9-14)16-6-4-5-7-17(16)19-3/h4-11,13,18H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVJJVCKMNWIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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